Cas no 939-19-5 (3-Hydroxycoumarin)

3-Hydroxycoumarin structure
3-Hydroxycoumarin structure
Nome del prodotto:3-Hydroxycoumarin
Numero CAS:939-19-5
MF:C9H6O3
MW:162.142142772675
MDL:MFCD00017490
CID:807720
PubChem ID:354334802

3-Hydroxycoumarin Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1-Benzopyran-2-one,3-hydroxy-
    • 3-Hydroxy-2H-chromen-2-one
    • 3-HYDROXYCOUMARIN
    • HYDROXYCOUMARIN, 3-(RG)
    • HYDROXYCOUMARIN, 3-(RG) PrintBack
    • 2,3-DIHYDROXYCOUMARIN
    • 3-hydroxy<1>benzopyran-2-one
    • 3-hydroxy-2-benzopyrone
    • 3-Hydroxy-2H-1-benzopyran-2-on
    • 3-hydroxychromone
    • 3-hydroxy-coumari
    • 3-Hydroxycoumarine
    • AURORA KA-3736
    • hydroxy-coumarin
    • HYDROXYCOUMARIN,3
    • hydroxycoumarin
    • 3-hydroxychromen-2-one
    • 3 Hydroxycoumarin
    • 3-Hydroxy-2H-1-benzopyran-2-one
    • 3-Hydroxy-chromen-2-one
    • RQX0CMD9PN
    • COUMARIN, 3-HYDROXY-
    • 2H-1-Benzopyran-2-one, hydroxy-
    • 2H-1-Benzopyran-2-one, 3-hydroxy-
    • 3-hydroxychromenone
    • 3-hydroxy-coumarin
    • NSC74691
    • Spectrum_000476
    • SpecPlus_000860
    • Spectrum5_000232
    • Spectrum2_000805
    • Sp
    • 3-Hydroxy-2H-1-benzopyran-2-one (ACI)
    • Coumarin, 3-hydroxy- (7CI, 8CI)
    • 3-Coumarinol
    • 3-Hydroxy-cumarin
    • NSC 74691
    • MS-22894
    • Q27194434
    • CHEBI:113542
    • AMY202100133
    • 939-19-5
    • NSC-74691
    • 5-18-01-00376 (Beilstein Handbook Reference)
    • EINECS 213-355-3
    • BDBM50206007
    • KBio2_000956
    • NCGC00178445-01
    • AN-829/40355682
    • NCGC00095536-01
    • AKOS015916452
    • CS-0094421
    • BRN 0128032
    • NS00039762
    • MFCD00017490
    • KBio2_006092
    • 43070-85-5
    • DivK1c_006956
    • o-Hydroxyphenylpyruvic acid lactone
    • FT-0633159
    • DTXSID50239863
    • SPBio_000669
    • KBio3_002334
    • MJKVTPMWOKAVMS-UHFFFAOYSA-N
    • CCG-39664
    • BSPBio_002834
    • KBioSS_000956
    • KBio1_001900
    • H1585
    • T73087
    • Spectrum4_001576
    • SPECTRUM211538
    • KBioGR_002132
    • CHEMBL150372
    • KBio2_003524
    • BRD-K92019075-001-02-0
    • NCGC00095536-02
    • SDCCGMLS-0066523.P001
    • UNII-RQX0CMD9PN
    • PD002122
    • HY-127170
    • SCHEMBL76090
    • hydroxy-2H-chromen-2-one
    • Spectrum3_001267
    • DB-294344
    • DB-057448
    • 3-Hydroxycoumarin
    • MDL: MFCD00017490
    • Inchi: 1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5,10H
    • Chiave InChI: MJKVTPMWOKAVMS-UHFFFAOYSA-N
    • Sorrisi: O=C1C(O)=CC2C(=CC=CC=2)O1
    • BRN: 0128032

Proprietà calcolate

  • Massa esatta: 162.03200
  • Massa monoisotopica: 162.031694
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 232
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 1.8

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.446
  • Punto di fusione: 151.0 to 155.0 deg-C
  • Punto di ebollizione: 369.9 °C at 760 mmHg
  • Punto di infiammabilità: 174.7 °C
  • Indice di rifrazione: 1.659
  • PSA: 50.44000
  • LogP: 1.49860
  • Solubilità: Non determinato
  • λmax: 307(MeOH)(lit.)

3-Hydroxycoumarin Informazioni sulla sicurezza

3-Hydroxycoumarin Dati doganali

  • CODICE SA:2932209090
  • Dati doganali:

    Codice doganale cinese:

    2932209090

    Panoramica:

    2932209090. Altri lattoni. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2932209090. altri lattoni. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-Hydroxycoumarin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8002-50 mg
3-Hydroxycoumarin
939-19-5 99.91%
50mg
¥417.00 2022-04-26
ChemScence
CS-0094421-250mg
3-Hydroxycoumarin
939-19-5 98.73%
250mg
$180.0 2022-04-26
TRC
H714556-250mg
3-Hydroxycoumarin
939-19-5
250mg
$64.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H67660-100mg
3-HYDROXYCOUMARIN
939-19-5 ,HPLC≥95%
100mg
¥658.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8002-100 mg
3-Hydroxycoumarin
939-19-5 99.91%
100MG
¥687.00 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H305006-250mg
3-Hydroxycoumarin
939-19-5 97%
250mg
¥135.90 2023-09-02
Fluorochem
069134-1g
3-Hydroxy-2H-chromen-2-one
939-19-5 97%
1g
£26.00 2022-03-01
Aaron
AR00GS5E-25g
3-Hydroxycoumarin
939-19-5 98%
25g
$521.00 2025-01-24
TargetMol Chemicals
T8002-100 mg
3-Hydroxycoumarin
939-19-5 98.32%
100MG
¥ 495 2023-07-11
1PlusChem
1P00GRX2-10g
3-HYDROXYCOUMARIN
939-19-5 98%
10g
$225.00 2024-04-19

3-Hydroxycoumarin Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
Reactions of some diazoalkanes with isatin, N-methylisatin, coumarandione, and thionaphthenequinone
Eistert, Bernd; Selzer, Herbert, Chemische Berichte, 1963, 96, 1234-55

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis of o-tyrosine and related phenolic acids
Shaw, Kenneth N. F.; McMillan, Armand; Armstrong, Marvin D., Journal of Organic Chemistry, 1956, 21, 601-4

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
Riferimento
Reaction of aryl-2-hydroxypropenoic derivatives with boron tribromide
Dupont, R.; Cotelle, P., Tetrahedron Letters, 2001, 42(4), 597-600

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 - 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Inhibition of iNOS by benzimidazole derivatives: synthesis, docking, and biological evaluations
Minhas, Richa; Bansal, Yogita, Medicinal Chemistry (Sharjah, 2022, 18(5), 602-615

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Triethylamine
1.2 Reagents: Sulfuric acid Solvents: Water
Riferimento
Hydroxycoumarin Derivatives: Novel and Potent α-Glucosidase Inhibitors
Shen, Qiong; Shao, Jia-Liang; Peng, Quan; Zhang, Wan-Jin; Ma, Lin; et al, Journal of Medicinal Chemistry, 2010, 53(23), 8252-8259

Synthetic Routes 6

Condizioni di reazione
Riferimento
Design, synthesis and biological evaluation of coumarin alkylamines as potent and selective dual binding site inhibitors of acetylcholinesterase
Catto, Marco; Pisani, Leonardo; Leonetti, Francesco; Nicolotti, Orazio; Pesce, Paolo; et al, Bioorganic & Medicinal Chemistry, 2013, 21(1), 146-152

Synthetic Routes 7

Condizioni di reazione
Riferimento
Product class 4: benzopyranones and benzopyranthiones
Williams, A. C.; Camp, N., Science of Synthesis, 2003, 14, 347-638

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  4 h, reflux
Riferimento
Synthesis and biological evaluation of alkoxycoumarins as novel nematicidal constituents
Takaishi, Kazuto; Izumi, Minoru; Baba, Naomichi; Kawazu, Kazuyoshi; Nakajima, Shuhei, Bioorganic & Medicinal Chemistry Letters, 2008, 18(20), 5614-5617

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic acid ,  Acetic anhydride ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  reflux
Riferimento
New efficient synthesis of pyrido[2,3-c]- and pyrido[3,2-c]coumarin derivatives
Pave, Gregoire; Chalard, Pierre; Viaud-Massuard, Marie-Claude; Troin, Yves; Guillaumet, Gerald, Synlett, 2003, (7), 987-990

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis and study of substituted coumarins. A facile preparation of D,L-o-tyrosine
Kokotos, George; Tzougraki, Chrysa, Journal of Heterocyclic Chemistry, 1986, 23(1), 87-92

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  heated
Riferimento
Novel Coupled Molecules from Active Structural Motifs of Synthetic and Natural Origin as Immunosuppressants
Minhas, Richa; Bansal, Gulshan; Bansal, Yogita, Medicinal Chemistry (Sharjah, 2020, 16(4), 544-554

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sodium Solvents: Water ;  2 h, reflux
Riferimento
Synthesis of furano[2,3-c]/pyrrolo[2,3-c]coumarins and synthesis of 1(H)-[1]benzopyrano[3,4-b][1]benzopyrano[3',4'-d]furan-7(H)-ones /1(H)-[1]benzopyrano[3,4-b][1]benzopyrano[3',4'-d]pyrrole-7(H)-ones
Pandya, Mahesh K.; Chhasatia, Mehulsinh R.; Vala, Nileshkumar D.; Parekh, Tapan H., Journal of Drug Delivery and Therapeutics, 2019, 9, 32-42

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Water Solvents: Water ;  30 min, rt
Riferimento
Antioxidant properties of 3-hydroxycoumarin derivatives
Bailly, Fabrice; Maurin, Cedric; Teissier, Elisabeth; Vezin, Herve; Cotelle, Philippe, Bioorganic & Medicinal Chemistry, 2004, 12(21), 5611-5618

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Cupric chloride Catalysts: Palladium chloride
Riferimento
Palladium(II) catalyzed oxidation reactions of coumarin derivatives
Mitra, Jayati; Mitra, Alok Kumar, Indian Journal of Chemistry, 1992, (10), 693-5

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Potassium cyanate
Riferimento
Some reactions of aminocoumarins
Merchant, J. R.; Martyres, Gail; Venkatesh, M. S., Indian Journal of Chemistry, 1981, (6), 493-5

Synthetic Routes 16

Condizioni di reazione
Riferimento
3-Hydroxycoumarin
, USSR, , ,

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
A facile synthesis of 3-acylaminocoumarins
Tripathy, Pradeep K.; Mukerjee, Arya K., Indian Journal of Chemistry, 1987, (1), 61-2

Synthetic Routes 18

Condizioni di reazione
Riferimento
A facile synthesis of 3-hydroxycoumarin
Rajyalakshmi, K.; Srinivasan, V. R., Indian Journal of Chemistry, 1978, (2),

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  5 h, reflux
Riferimento
Novel pharmaceutically active pyranochromene compounds useful as antiviral agents and process of preparation thereof
, India, , ,

Synthetic Routes 20

Condizioni di reazione
Riferimento
Pyran, its analogs, and related compounds. XXV. Reaction of 3-bromocoumarin with amines
Zagorevskii, V. A.; Savel'ev, V. L.; Dudykina, N. V.; Portnova, S. L., Zhurnal Organicheskoi Khimii, 1967, 3(3), 568-74

3-Hydroxycoumarin Raw materials

3-Hydroxycoumarin Preparation Products

3-Hydroxycoumarin Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:939-19-5)3-Hydroxycoumarin
A1207517
Purezza:99%
Quantità:5g
Prezzo ($):168.0